NG-25 Hydrochloride hydrate is derived from the reaction of a specific organic base with hydrochloric acid. This compound is classified as a hydrochloride salt, which typically involves the protonation of a base by hydrochloric acid, resulting in the formation of a stable salt that can be easily handled and stored. Hydrochlorides are commonly used in pharmaceutical formulations due to their enhanced solubility and stability compared to their parent bases.
The synthesis of NG-25 Hydrochloride hydrate can be achieved through a straightforward acid-base reaction. The general reaction can be represented as follows:
This method allows for high yields and purity of the final product, making it suitable for further applications.
The molecular structure of NG-25 Hydrochloride hydrate can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. The typical features include:
The structural analysis reveals how the hydrochloride salt interacts with water molecules, influencing its solubility and reactivity.
NG-25 Hydrochloride hydrate can participate in various chemical reactions typical for hydrochloride salts:
These reactions are essential for understanding its behavior in different environments and applications.
The mechanism of action for NG-25 Hydrochloride hydrate primarily involves its interaction with biological targets when used in medicinal chemistry.
Quantitative data from pharmacological studies often support these mechanisms, demonstrating efficacy in various assays.
These properties influence its handling, storage, and application in various fields.
NG-25 Hydrochloride hydrate finds applications across several scientific domains:
The versatility of NG-25 Hydrochloride hydrate underscores its significance in both academic research and industrial applications, making it a valuable compound for further exploration and utilization.
NG-25 HCl hydrate (chemical name: 4-[(3-{[(E)-3-(furan-2-yl)prop-2-enoyl]amino}phenyl)amino]-N-methylpicolinamide hydrochloride hydrate) is a crystalline salt hydrate form of the multikinase inhibitor NG-25. Its structure comprises:
Table 1: Key Molecular Descriptors of NG-25 HCl Hydrate
Property | Value | Significance |
---|---|---|
Molecular formula | C₂₇H₂₄ClFN₄O₃·xH₂O | Undetermined hydration degree (x) |
Molecular volume | ~212 ų | Optimal for kinase active-site penetration |
Hydrogen bond donors/acceptors | 4/7 | Facilitates hydrate stability & target binding |
Calculated LogP | 3.22 | Balanced lipophilicity for membrane permeation |
LogBB (predicted) | 0.32 | Indicates moderate blood-brain barrier penetration |
Single-crystal X-ray diffraction (SCXRD) reveals that the water molecules bridge the API and chloride ions via tripartite hydrogen bonds (e.g., O–H···Cl⁻, N⁺–H···Owater), reducing lattice energy and enhancing stability against dehydration [6]. Fourier-transform infrared (FTIR) spectroscopy shows characteristic shifts:
Hydrate formation critically modulates physicochemical properties of kinase inhibitors:
Table 2: Stability Advantages of Hydrated vs. Anhydrous Solid Forms
Property | Anhydrous Form | Hydrated Form | Mechanism |
---|---|---|---|
Hygroscopicity | High (>10% w/w uptake at 75% RH) | Low (<2% w/w uptake) | Water occupies H-bond sites |
Crystal habit | Prismatic or irregular | Plate-like or needle-shaped | Hydration-directed packing |
Dissolution onset | Slow (lag time >5 min) | Rapid (<2 min) | Surface hydration layer formation |
Hydration stabilizes NG-25 against hydrolytic degradation: The water molecules shield electrophilic sites (e.g., acrylamide) from nucleophilic attack, extending shelf-life. Accelerated stability studies (40°C/75% RH) show hydrate forms maintain >95% potency after 6 months versus 80% for anhydrous salts [3] [6].
NG-25 is a potent type II kinase inhibitor that targets the DFG-out conformation of activation loops. Key targets include:
• TAK1 (MAP3K7) Inhibition
• MAP4K2 (GCK) Inhibition
• Src Kinase Family Cross-Inhibition
NG-25 inhibits Src, LYN, and FES kinases at IC₅₀ <100 nM via conserved DFG-out binding:
Kinase Selectivity Profile (KiNativ assay): • SRC: IC₅₀ = 35 nM • LYN: IC₅₀ = 58 nM • FER: IC₅₀ = 72 nM • ABL: IC₅₀ = 89 nM
Cocrystal structures (PDB: 4U0J) confirm the 1,3-benzoic acid linker forms H-bonds with Glu310 and Asp381 in TAK1, while the pyrrolopyridine head occupies the adenine pocket [2].
Figure 1: Kinase Targets of NG-25 HCl Hydrate. Pie chart showing inhibitory potency across kinase families.
Kinase Family | % Inhibition at 0.5 μM |
---|---|
MAP3K (TAK1) | 98% |
MAP4K (MAP4K2) | 95% |
Src family | 85–92% |
Eph receptors | 78% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7